molecular formula C10H12O2 B8605421 (E)-3-(3-methoxyphenyl)prop-2-en-1-ol

(E)-3-(3-methoxyphenyl)prop-2-en-1-ol

Cat. No.: B8605421
M. Wt: 164.20 g/mol
InChI Key: RPRVKNAZCFODRM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

(E)-3-(3-methoxyphenyl)prop-2-en-1-ol can be synthesized through the hydrogenation of m-methoxycinnamaldehyde. One effective method involves using mesoporous alumina as a catalyst. The reaction conditions typically include a hydrogen atmosphere and elevated temperatures to ensure complete conversion of m-methoxycinnamaldehyde to m-methoxycinnamyl alcohol without any by-products .

Industrial Production Methods

Industrial production of m-methoxycinnamyl alcohol primarily relies on the hydrogenation process mentioned above. The use of mesoporous alumina with ultra-large pore sizes has been shown to enhance the selectivity and yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

(E)-3-(3-methoxyphenyl)prop-2-en-1-ol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form m-methoxycinnamaldehyde.

    Reduction: The compound can be reduced to form m-methoxycinnamyl alcohol from m-methoxycinnamaldehyde.

    Substitution: It can participate in substitution reactions where the methoxy group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) is commonly used.

    Substitution: Various reagents can be used depending on the desired substitution, such as halogenating agents for halogen substitution.

Major Products Formed

    Oxidation: m-Methoxycinnamaldehyde.

    Reduction: this compound.

    Substitution: Products vary based on the substituent introduced.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-3-(3-methoxyphenyl)prop-2-en-1-ol is unique due to its combination of a pleasant floral fragrance and significant pharmacological activities. Its ability to undergo various chemical reactions also makes it a versatile compound in synthetic chemistry .

Properties

Molecular Formula

C10H12O2

Molecular Weight

164.20 g/mol

IUPAC Name

3-(3-methoxyphenyl)prop-2-en-1-ol

InChI

InChI=1S/C10H12O2/c1-12-10-6-2-4-9(8-10)5-3-7-11/h2-6,8,11H,7H2,1H3

InChI Key

RPRVKNAZCFODRM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C=CCO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The methyl m-methoxycinnamate was taken up in 50 ml of anhydrous toluene and chilled to -70° under nitrogen. Diisobutylaluminum hydride (54 ml; 83 mM; 1.54M in toluene) was added dropwise through a side-arm addition funnel. Some starting material remained as detected by TLC (35% ethyl acetate/hexane on silica gel) so a further 15 ml of diisobutylaluminum hydride was added. The reaction was allowed to warm to room temperature and then carefully quenched with water at 0° giving an emulsion. The emulsion was taken up in cold 2N aqueous hydrochloric acid and partitioned. The aqueous layer was extracted twice with ether and the combined organic layers were washed with 2.5N aqueous sodium hydroxide and with brine. The organic extracts were then dried over K2CO3 and stripped of volatiles in vacuo. The clear oil was chromatographed on one cartridge in a Water's Prep 500 with 35% ethyl acetate in hexane to give 9.38 g (71% yield) of m-methoxycinnamyl alcohol.
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ethyl acetate hexane
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15 mL
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Synthesis routes and methods II

Procedure details

Lithium aluminium hydride (213 mg; 5.5 mmol) was added portionwise to anhydrous THF (10 ml) at 0° C. To this a solution of 3-methoxycinnamic acid (2 g; 11 mmol) in THF (5 ml) was added. The reaction was left to stir at 0° C. for 10 min and then allowed to reach ambient temperature. The reaction mixture was quenched with 2M aqueous sodium hydroxide (15 ml) and the aqueous layer was extracted with ether (3×15 ml). The combined organic layers were washed with 2M hydrochloric acid (3×15 ml), brine (3×15 ml), dried over magnesium sulfate and concentrated in vacuo. The residue was chromatographed on silica gel, and the product was isolated as an oil (222 mg: 12%). IR (cm−1; KBr): (3400, OH) (1400; C═C) (1250; OCH3); 1H-NMR CDCl3: (3.8, s; 3H) (4.3, dd; 2H) (6.3, m; 1H) (6.6, d; 1H) (6.8, dd; 1H) (6.9, t; 1H) (7.0, d; 1H) (7.2, t: 1H); 13C-NMR CDCl3: 55.3, 63.6, 111.9, 113.4, 119.2, 128.9, 129.6, 131.0, 138.2, 158.2, 159.9; Mass Spectrum (M+) m/e: 164.
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213 mg
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